molecular formula C10H16O4 B14541280 1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- CAS No. 62018-53-5

1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl-

Cat. No.: B14541280
CAS No.: 62018-53-5
M. Wt: 200.23 g/mol
InChI Key: LHQYYVDWTYAQNR-UHFFFAOYSA-N
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Description

1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- is a chemical compound with the molecular formula C9H14O4 . This compound is known for its unique structure, which includes a dioxane ring substituted with tert-butyl and methyl groups. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of malonic acid derivatives with suitable alcohols or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the dioxane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

1,3-Dioxane-4,6-dione, 2-(1,1-dimethylethyl)-2,5-dimethyl- can be compared with other similar compounds such as:

Properties

CAS No.

62018-53-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-tert-butyl-2,5-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C10H16O4/c1-6-7(11)13-10(5,9(2,3)4)14-8(6)12/h6H,1-5H3

InChI Key

LHQYYVDWTYAQNR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(OC1=O)(C)C(C)(C)C

Origin of Product

United States

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